Technical Monograph: 3'-Azetidinomethyl-2,4-difluorobenzophenone
Technical Monograph: 3'-Azetidinomethyl-2,4-difluorobenzophenone
CAS Registry Number: 898772-21-9 Molecular Formula: C₁₇H₁₅F₂NO Molecular Weight: 287.31 g/mol [1]
Executive Summary & Strategic Utility
3'-Azetidinomethyl-2,4-difluorobenzophenone is a specialized chemical intermediate primarily utilized in Medicinal Chemistry and Fragment-Based Drug Discovery (FBDD) .[1] It serves as a critical building block for synthesizing inhibitors targeting G-Protein Coupled Receptors (GPCRs) and various kinase pathways.[1]
The molecule represents a strategic convergence of two privileged pharmacophores:[1]
-
The 2,4-Difluorobenzophenone Core: A robust, lipophilic scaffold often used to induce conformational rigidity and block metabolic "soft spots" (via fluorine substitution) on the phenyl ring.[1]
-
The Azetidine Moiety: A four-membered nitrogen heterocycle.[1][2][3][4] In modern drug design, azetidines are increasingly deployed as bioisosteres for piperidines or pyrrolidines to lower lipophilicity (
), improve metabolic stability, and alter the vector orientation of solubilizing groups.[1]
This guide details the structural properties, synthetic pathways, and handling protocols for researchers utilizing this compound in lead optimization.[1]
Structural Analysis & Physicochemical Profile
The molecule consists of two phenyl rings bridged by a ketone.[1] Ring A is substituted with fluorine at the 2 and 4 positions, while Ring B contains a meta-substituted (3-position) azetidin-1-ylmethyl group.[1]
Physicochemical Data Table
| Property | Value | Technical Context |
| LogP (Predicted) | 3.2 – 3.5 | Moderate lipophilicity; suitable for CNS penetration when optimized.[1] |
| pKa (Basic) | ~9.8 (Azetidine N) | The tertiary amine provides high solubility in acidic media (e.g., stomach pH).[1] |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor; Carbonyl O is a strong acceptor.[1] |
| Rotatable Bonds | 4 | Allows for "induced fit" binding in enzyme pockets.[1] |
| Topological Polar Surface Area (TPSA) | ~20 Ų | Highly permeable (Rule of 5 compliant).[1] |
Pharmacophore Logic (SAR)
The 2,4-difluoro substitution is not arbitrary.[1] It serves two specific mechanistic functions:
-
Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the most reactive sites of the phenyl ring (ortho and para positions).[1]
-
Electronic Modulation: The electron-withdrawing nature of the fluorines deactivates the ring, potentially influencing the electrophilicity of the carbonyl carbon, which can be relevant for covalent inhibitor design.[1]
Synthetic Methodology
The most reliable route to 3'-Azetidinomethyl-2,4-difluorobenzophenone is a convergent synthesis involving a Friedel-Crafts Acylation followed by a Nucleophilic Substitution .[1]
Phase 1: Construction of the Benzophenone Core
Reaction Type:[1] Friedel-Crafts Acylation or Grignard Addition.[1]
Protocol:
-
Reagents: 2,4-Difluorobenzoyl chloride (1.0 eq) and 3-Bromotoluene (1.0 eq) or 3-Tolylmagnesium bromide.
-
Conditions: If using Grignard, react at -78°C in THF, followed by acidic hydrolysis to yield 3-methyl-2',4'-difluorobenzophenone .
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Phase 2: Functionalization (The Critical Step)
Reaction Type: Radical Bromination followed by
Step A: Wohl-Ziegler Bromination [1]
-
Reagents: N-Bromosuccinimide (NBS, 1.05 eq), AIBN (cat.), CCl₄ or Trifluorotoluene (solvent).[1]
-
Mechanism: Radical substitution at the benzylic position to form 3-(bromomethyl)-2',4'-difluorobenzophenone .[1]
Step B: Azetidine Installation (The Target Synthesis) This step requires careful control of stoichiometry to prevent quaternary ammonium salt formation.[1]
-
Substrate: 3-(bromomethyl)-2',4'-difluorobenzophenone.[1]
-
Reagent: Azetidine (free base) or Azetidine HCl +
.[1] -
Solvent: Acetonitrile (
) or DMF.[1] -
Temperature: 60°C.
Detailed Protocol for Step B:
-
Dissolve 3-(bromomethyl)-2',4'-difluorobenzophenone (10 mmol) in anhydrous Acetonitrile (50 mL).
-
Add Potassium Carbonate (
, 25 mmol) to scavenge HBr.[1] -
Add Azetidine Hydrochloride (11 mmol) and catalytic Sodium Iodide (NaI, 0.5 mmol) to accelerate the reaction (Finkelstein condition).
-
Heat to reflux for 4–6 hours. Monitor by TLC (DCM/MeOH 95:5) or LCMS.[1]
-
Workup: Cool to RT, filter off inorganic salts. Concentrate filtrate.[1]
-
Extraction: Redissolve residue in EtOAc, wash with water and brine.
-
Purification: Flash column chromatography. Elute with DCM -> 5% MeOH/DCM.[1]
Mechanistic Visualization
The following diagram illustrates the convergent synthetic pathway and the electronic logic governing the reaction.
Caption: Convergent synthesis pathway highlighting the assembly of the benzophenone core followed by late-stage azetidine functionalization.
Quality Control & Analytical Validation
To ensure the integrity of the synthesized intermediate, the following analytical signatures must be verified.
1. Proton NMR (
NMR, 400 MHz,
)
-
Azetidine Ring: Look for a characteristic quintet at
~2.1 ppm (2H, ring ) and a triplet at ~3.2 ppm (4H, ring ).[1] -
Benzylic Methylene: A sharp singlet at
~3.6 ppm (2H, ).[1] -
Aromatic Region:
-
Ring A (Difluoro): Complex multiplet patterns due to H-F coupling (
6.8 – 7.8 ppm).[1] -
Ring B: Standard meta-substituted pattern (singlet, doublet, triplet, doublet).
-
2. Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI Positive Mode.
-
Target Ion:
.[1] -
Fragmentation: Expect a major fragment loss of the azetidine ring or cleavage at the carbonyl bridge.[1]
Safety & Handling Protocols
-
Benzyl Halide Precursors: The intermediate 3-(bromomethyl)-2',4'-difluorobenzophenone is a potent lachrymator and skin irritant.[1] All manipulations involving this precursor must be performed in a functioning fume hood.[1]
-
Azetidine: Volatile and flammable.[1] Avoid inhalation.
-
Storage: The final product is a tertiary amine.[1] It is prone to oxidation over long periods.[1] Store as the Hydrochloride (HCl) salt or Oxalate salt at -20°C for maximum stability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24724429 (4'-isomer analog).[1] Retrieved from [Link][1][6]
-
Lowe, M. et al. (2026). Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs.[1] Journal of Medicinal Chemistry (Abstract via PubMed).[1] Retrieved from [Link]
-
NIST Chemistry WebBook. 4,4'-Difluorobenzophenone (Core Structure Data).[1] SRD 69.[1] Retrieved from [Link][1]
Sources
- 1. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]
- 2. jmchemsci.com [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3'-AZETIDINOMETHYL-2,4-DIFLUOROBENZOPHENONE CAS#: 898772-21-9 [chemicalbook.com]
- 6. 4'-Azetidinomethyl-3,5-difluorobenzophenone | C17H15F2NO | CID 24724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
